
3-Chloro-4-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a chloro group, an ethyl group, and a methyl group attached to a triazole ring, which is further connected to an aniline moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)aniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting ethyl hydrazine with methyl isocyanate under controlled conditions.
Chlorination: The triazole ring is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Coupling with Aniline: The chlorinated triazole is coupled with aniline in the presence of a base such as sodium hydroxide or potassium carbonate to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction parameters to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; often in the presence of a catalyst.
Major Products
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the aniline and triazole moieties.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-4-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)aniline is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar in structure but with a pyrazole ring instead of a triazole ring.
1-Methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid: Another pyrazole derivative with similar functional groups.
Uniqueness
3-Chloro-4-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)aniline is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties compared to pyrazole derivatives. The triazole ring enhances its stability and reactivity, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C11H13ClN4 |
|---|---|
Poids moléculaire |
236.70 g/mol |
Nom IUPAC |
3-chloro-4-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)aniline |
InChI |
InChI=1S/C11H13ClN4/c1-3-10-14-11(16(2)15-10)8-5-4-7(13)6-9(8)12/h4-6H,3,13H2,1-2H3 |
Clé InChI |
UNWNKBFEWXANSU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN(C(=N1)C2=C(C=C(C=C2)N)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(4aR,7aR)-hexahydro-2H-furo[3,4-b]morpholine](/img/structure/B13529060.png)
![Rac-4-[(3r,4r)-4-methoxypyrrolidin-3-yl]-1-methyl-1h-1,2,3-triazole](/img/structure/B13529062.png)

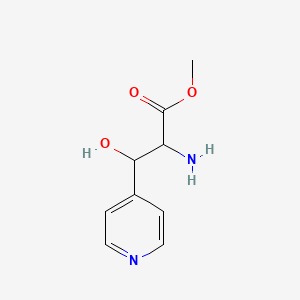
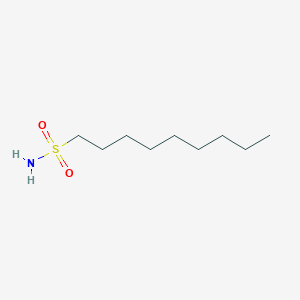
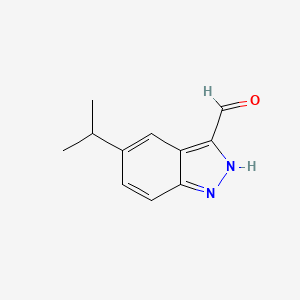
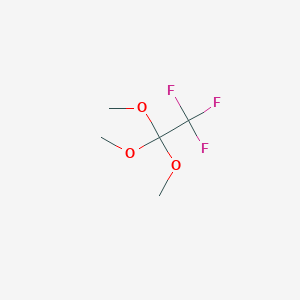


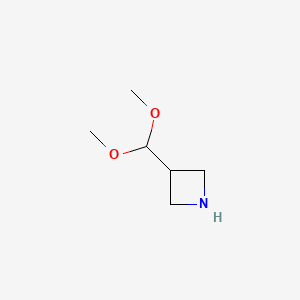



![(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13529149.png)
